5-Fluoro-2-methylindoline 5-Fluoro-2-methylindoline
Brand Name: Vulcanchem
CAS No.: 825-70-7
VCID: VC3849598
InChI: InChI=1S/C9H10FN/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-3,5-6,11H,4H2,1H3
SMILES: CC1CC2=C(N1)C=CC(=C2)F
Molecular Formula: C9H10FN
Molecular Weight: 151.18 g/mol

5-Fluoro-2-methylindoline

CAS No.: 825-70-7

Cat. No.: VC3849598

Molecular Formula: C9H10FN

Molecular Weight: 151.18 g/mol

* For research use only. Not for human or veterinary use.

5-Fluoro-2-methylindoline - 825-70-7

Specification

CAS No. 825-70-7
Molecular Formula C9H10FN
Molecular Weight 151.18 g/mol
IUPAC Name 5-fluoro-2-methyl-2,3-dihydro-1H-indole
Standard InChI InChI=1S/C9H10FN/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-3,5-6,11H,4H2,1H3
Standard InChI Key DATGDQQKEPRIPH-UHFFFAOYSA-N
SMILES CC1CC2=C(N1)C=CC(=C2)F
Canonical SMILES CC1CC2=C(N1)C=CC(=C2)F

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

5-Fluoro-2-methylindoline features a bicyclic structure comprising a benzene ring fused to a pyrrolidine ring, with substituents at positions 2 (methyl) and 5 (fluorine). The fluorine atom’s electronegativity (-3.98 Pauling scale) induces electron-withdrawing effects, while the methyl group enhances lipophilicity (logP ≈ 2.1) . X-ray crystallography reveals a planar indole moiety with a dihedral angle of 8.2° between the aromatic and saturated rings, stabilizing intermolecular π-π interactions .

Physicochemical Properties

PropertyValueMethod/Source
Melting Point98–101°CDifferential Scanning Calorimetry
Boiling Point269.2±20.0°C (760 mmHg)Ebulliometry
Density1.219±0.06 g/cm³Pycnometry
Solubility in Water<0.1 mg/mL (25°C)Shake-flask method
pKa16.73±0.30Potentiometric titration
LogP (Octanol-Water)2.74HPLC determination

The compound exhibits high solubility in polar aprotic solvents (e.g., DMF: 82 mg/mL) but limited solubility in hydrocarbons, making it suitable for reactions in methanol or acetic acid .

Synthesis and Optimization

Conventional Synthetic Routes

The primary synthesis involves a zinc-mediated reduction of 1-(5-fluoro-2-nitrophenyl)propan-2-one under acidic conditions :

  • Reagents: Zinc powder (3.0 mmol), acetic acid (6.0 mmol), ethanol (2 mL).

  • Conditions: 90°C, 3 hours under nitrogen atmosphere.

  • Yield: 78–85% after silica gel chromatography (hexane:ethyl acetate = 4:1) .

Mechanistic studies indicate a nitro-to-amine reduction followed by cyclization, with the fluorine atom stabilizing intermediate carbocations through inductive effects .

Catalytic Innovations

Recent advances employ hypervalent iodine catalysts (e.g., iodobenzene) with BF₃·Et₂O as a fluorine source, achieving 92% yield in 10 minutes at 0°C . Key parameters:

  • Solvent: Dichloromethane (0.05 M)

  • Catalyst loading: 10 mol%

  • Oxidant: meta-Chloroperbenzoic acid (1.2 equiv) .

Biological Activities and Mechanisms

Antimicrobial Efficacy

5-Fluoro-2-methylindoline demonstrates potent activity against Gram-positive pathogens:

OrganismMIC (µg/mL)Reference
MRSA (ATCC 43300)≤0.25Time-kill assay
Bacillus subtilis1.2Broth microdilution
Enterococcus faecalis2.5Agar diffusion

Mechanistic studies suggest disruption of quorum sensing via LuxR homolog inhibition (IC₅₀ = 3.8 µM) and suppression of biofilm formation (58% reduction at 10 µM) .

Antiviral Activity

Preliminary data show 68% inhibition of SARS-CoV-2 replication (EC₅₀ = 1.8 µM) by interfering with viral entry through ACE2 receptor binding (Kd = 12 nM).

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor for:

  • Antipsychotics: 5-HT₂A antagonists (Ki = 4.3 nM)

  • Anticancer agents: Tubulin polymerization inhibitors (IC₅₀ = 9.7 nM against MCF-7)

  • Antidiabetics: PPAR-γ agonists (EC₅₀ = 0.7 µM)

Materials Science

As an organic semiconductor, 5-fluoro-2-methylindoline derivatives exhibit:

  • Hole mobility: 0.12 cm²/V·s (vs. 0.08 cm²/V·s for pentacene)

  • Bandgap: 2.8 eV (UV-Vis spectroscopy)
    Applications in OLEDs show luminance efficiency of 18 cd/A (CIE coordinates: 0.32, 0.45) .

Agricultural Chemistry

Formulations containing 0.5% 5-fluoro-2-methylindoline reduce aphid infestations by 89% in wheat crops, outperforming imidacloprid (76%) .

HazardGHS CodePrecautionary Measures
Skin irritationH315Wear nitrile gloves
Serious eye damageH319Use safety goggles
Respiratory tract irritationH335Employ fume hoods

Environmental Impact

The compound shows moderate ecotoxicity:

  • LC₅₀ (Daphnia magna): 12 mg/L (96 h)

  • EC₅₀ (Algae): 8.4 mg/L (72 h)
    Biodegradation studies indicate 42% mineralization in 28 days (OECD 301B) .

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